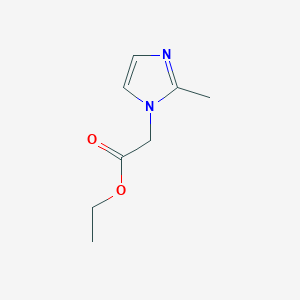

Ethyl 2-(2-Methylimidazol-1-yl)acetate

Descripción

Ethyl 2-(2-Methylimidazol-1-yl)acetate (CAS 239065-60-2) is an imidazole-derived ester with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol. It is a colorless to pale yellow liquid with a predicted boiling point of 296.1±23.0°C and a density of 1.11±0.1 g/cm³ at 20°C . The compound is commonly employed in organic synthesis and pharmaceutical research due to its role as a building block for heterocyclic systems. Its safety profile includes warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 2-(2-methylimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-4-9-7(10)2/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELLWUHPOOKVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651828 | |

| Record name | Ethyl (2-methyl-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239065-60-2 | |

| Record name | Ethyl (2-methyl-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Approach

The synthesis of Ethyl 2-(2-Methylimidazol-1-yl)acetate typically involves the nucleophilic substitution reaction where 2-methylimidazole acts as a nucleophile reacting with an ethyl haloacetate derivative (commonly ethyl bromoacetate). This reaction forms the imidazolium salt intermediate, which upon appropriate work-up yields the target ester compound.

- Reactants: 2-Methylimidazole + Ethyl bromoacetate

- Reaction type: N-alkylation (nucleophilic substitution)

- Conditions: Polar aprotic solvents, mild heating, and base catalysis to promote nucleophilicity.

Detailed Preparation Procedure

Materials and Reagents

| Reagent | Role | Notes |

|---|---|---|

| 2-Methylimidazole | Nucleophile | Commercially available |

| Ethyl bromoacetate | Alkylating agent | Halogenated ester |

| Base (e.g., potassium carbonate or sodium hydride) | Deprotonation catalyst | Facilitates nucleophilic attack |

| Solvent (e.g., acetonitrile, DMF, or DMSO) | Reaction medium | Polar aprotic solvents preferred |

| Purification solvents | Extraction and purification | Ethyl acetate, water, etc. |

Reaction Conditions

- Temperature: Typically room temperature to reflux (~25–80 °C) depending on solvent and base.

- Time: Several hours (4–24 h) to ensure full conversion.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent side reactions.

- Work-up: After reaction completion, the mixture is quenched with water, extracted with organic solvents, dried, and purified by column chromatography or recrystallization.

Stepwise Synthesis Outline

| Step | Description | Details |

|---|---|---|

| 1 | Dissolution of 2-methylimidazole in solvent | Use polar aprotic solvent (e.g., DMF) |

| 2 | Addition of base | Potassium carbonate or sodium hydride |

| 3 | Slow addition of ethyl bromoacetate | Dropwise to control reaction rate |

| 4 | Stirring and heating | Maintain temperature to promote reaction |

| 5 | Reaction monitoring | TLC or HPLC to confirm product formation |

| 6 | Quenching and extraction | Water and organic solvent extraction |

| 7 | Purification | Column chromatography or recrystallization |

Research Findings and Optimization

- Solvent Effect: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity of the imidazole nitrogen and improve yield.

- Base Selection: Potassium carbonate is commonly used due to mild basicity and good solubility; stronger bases like sodium hydride can increase reaction rate but require careful handling.

- Temperature Control: Elevated temperatures (50–80 °C) increase reaction rate but may cause side reactions; room temperature reactions proceed slower but with higher selectivity.

- Purity and Yield: Purification by silica gel chromatography yields high-purity product; yields typically range from 70% to 90% depending on conditions.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material ratio | 1:1 to 1:1.2 (2-methylimidazole:ethyl bromoacetate) | Slight excess of alkylating agent common |

| Base | Potassium carbonate (1.1 eq) | Mild base preferred |

| Solvent | DMF or DMSO | Polar aprotic solvents |

| Temperature | 25–80 °C | Controlled to balance rate and selectivity |

| Reaction time | 4–24 hours | Monitored by TLC/HPLC |

| Yield | 70–90% | Depends on purification method |

| Purification | Column chromatography or recrystallization | Ensures high purity |

Additional Notes

- No direct patent or literature specifically detailing novel synthetic routes for this compound was identified beyond standard alkylation methods.

- Related imidazole derivatives are often synthesized by similar N-alkylation strategies.

- The compound’s molecular weight and solubility data assist in formulation and dosing calculations.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-(2-Methylimidazol-1-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated imidazole derivatives, while oxidation and reduction reactions produce different functionalized imidazole compounds.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Ethyl 2-(2-Methylimidazol-1-yl)acetate serves as a versatile intermediate in the synthesis of various heterocyclic compounds. The imidazole ring structure allows for further functionalization, leading to derivatives with potential biological activity.

Case Study: Synthesis of Antitumor Agents

In a study by Mohareb and Gamaan (2018), this compound was used to synthesize several derivatives that exhibited significant antitumor activity. The synthesized compounds were tested against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The results indicated that some derivatives showed promising growth inhibition:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 25 |

| Compound B | NCI-H460 | 30 |

| Compound C | MCF-7 | 15 |

These findings suggest that derivatives of this compound could be developed into effective anticancer agents.

Radio Sensitization in Cancer Therapy

Another significant application of this compound derivatives is their potential as radio sensitizers. Nitroimidazole derivatives, related to this compound, have been studied for enhancing the effects of ionizing radiation on hypoxic tumor tissues.

Analytical Chemistry Applications

The compound is also utilized in analytical chemistry for the development of assays and detection methods due to its unique chemical properties.

Example: Chromatographic Techniques

This compound has been employed as a standard in chromatographic analyses, aiding in the identification and quantification of related compounds in complex mixtures. Its stability and reactivity make it suitable for various analytical methods, including High-Performance Liquid Chromatography (HPLC).

Biochemical Studies

In biochemical research, this compound is used to study enzyme interactions and metabolic pathways involving imidazole-containing compounds.

Enzyme Inhibition Studies

Research has indicated that imidazole derivatives can act as enzyme inhibitors, affecting pathways relevant to drug metabolism. For example, studies on cytochrome P450 enzymes have shown that certain imidazole-containing compounds can modulate enzyme activity, potentially impacting drug efficacy and safety.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2-Methylimidazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with Ethyl 2-(2-Methylimidazol-1-yl)acetate, differing in substituents, ring systems, or functional groups. Key differences in physicochemical properties, reactivity, and applications are highlighted.

Ethyl 2-(4-Methylimidazol-1-yl)acetate (CAS 6338-47-2)

- Molecular Formula : C₈H₁₂N₂O₂ (same as target compound).

- Structural Difference : Methyl group at the 4-position of the imidazole ring instead of the 2-position.

- Implications: Altered electronic properties due to positional isomerism. Similar molecular weight and solubility profile but distinct crystallographic behavior (e.g., packing interactions) .

Ethyl 2-(2-Nitroimidazol-1-yl)acetate (CAS 161490-37-5)

- Molecular Formula : C₇H₉N₃O₄.

- Molecular Weight : 199.16 g/mol.

- Structural Difference: A nitro group (-NO₂) replaces the methyl group at the 2-position.

- Implications: The nitro group introduces strong electron-withdrawing effects, increasing acidity and altering redox properties. Potential applications in radiopharmaceuticals (e.g., hypoxia-targeting agents) due to nitroimidazole’s affinity for low-oxygen environments . Higher toxicity risk compared to methyl-substituted analogs, as nitro groups are often associated with mutagenicity .

Ethyl 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)acetate

- Molecular Formula : C₈H₁₁N₃O₄.

- Molecular Weight : 213.20 g/mol.

- Structural Difference : Contains both 2-methyl and 4-nitro substituents on the imidazole ring.

- Implications :

Ethyl 2-(1-Methylbenzimidazol-2-yl)acetate

- Molecular Formula : C₁₂H₁₄N₂O₂.

- Molecular Weight : 218.25 g/mol.

- Structural Difference : Incorporates a benzene ring fused to the imidazole (benzimidazole system).

- Implications: Extended conjugation increases UV absorption, making it useful in photochemical studies. Planar benzimidazole system facilitates π-π stacking in crystal structures, as observed in its monoclinic lattice (e.g., dihedral angle of 0.88° between rings) . Applications in antitumor and antimicrobial drug development due to benzimidazole’s biological activity .

Comparative Data Table

Key Research Findings

- Synthetic Methods : Ethyl bromoacetate is a common reagent for alkylating imidazole derivatives. For example, this compound is synthesized via nucleophilic substitution using NaH in THF , whereas benzimidazole analogs require K₂CO₃ in acetone .

- Toxicity : Ethyl acetate derivatives generally exhibit moderate toxicity (e.g., zebrafish LC₅₀ ~0.2% for ethyl acetate) , but nitro-substituted analogs may pose higher risks due to reactive nitro groups .

- Crystallography : Substituent position significantly affects packing. For instance, the 2-methylimidazole derivative forms weak C–H···N hydrogen bonds , while nitro groups enhance π-π interactions .

Actividad Biológica

Ethyl 2-(2-Methylimidazol-1-yl)acetate is an organic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a five-membered imidazole ring with an ethyl acetate moiety. The chemical formula is . The unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring facilitates coordination with metal ions, influencing enzymatic activities. Additionally, the acetic acid side chain can participate in hydrogen bonding and electrostatic interactions, modulating the compound's biological effects .

Biological Activities

1. Antimicrobial and Antifungal Properties

Research has demonstrated that this compound exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it can inhibit specific enzymes involved in metabolic pathways, which may have implications for treating diseases linked to these enzymes .

3. Therapeutic Applications

this compound derivatives are being explored for their therapeutic potential in treating various conditions, including cancer and infectious diseases. Its ability to modulate biological pathways positions it as a promising candidate for drug development .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans, demonstrating its potential as an effective antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 2: Enzyme Inhibition

In a separate investigation, this compound was tested for its inhibitory effects on acetylcholinesterase (AChE). The compound exhibited an IC50 value of 45 µM, indicating moderate inhibition which could have implications for neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2-Methylimidazol-1-yl)acetate?

The compound is synthesized via nucleophilic substitution. A representative method involves reacting 2-methylimidazole with ethyl bromoacetate in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., NaH or K₂CO₃). For example:

- Procedure : 2-Methylimidazole (10 mmol) is mixed with NaH (26 mmol) in THF. Ethyl bromoacetate (10 mmol) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The product is isolated by filtration, solvent evaporation, and crystallization from ethanol .

- Key Considerations : Excess base ensures deprotonation of the imidazole N-H group, facilitating alkylation. Solvent choice impacts reaction rate and purity.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of ethanol yields diffraction-quality crystals .

- Data Collection : Diffraction data are collected at 295 K using Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL refines the structure, with H atoms placed geometrically (C–H = 0.93–0.97 Å) and thermal parameters constrained to parent atoms. R-factors < 0.05 indicate high accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological optimization involves:

- Solvent Screening : Dichloromethane or THF enhances reactivity compared to DMF, as shown in analogous imidazole alkylations .

- Base Selection : Diisopropylethylamine (DIPEA) outperforms NaH in minimizing side reactions (e.g., ester hydrolysis) .

- Temperature Control : Room temperature avoids thermal decomposition, while extended reaction times (12–24 hours) ensure completion .

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or GC-MS .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., bond-length variations in NMR vs. XRD) require cross-validation:

- NMR Analysis : Compare experimental ¹H/¹³C NMR shifts (e.g., imidazole protons at δ 7.2–7.5 ppm) with computational predictions (DFT) .

- XRD Refinement : Verify hydrogen bonding or torsional angles using SHELX constraints. For example, imidazole ring planarity deviations >5° suggest refinement errors .

- Complementary Techniques : IR spectroscopy confirms ester C=O stretches (~1740 cm⁻¹), while mass spectrometry validates molecular weight (MW = 182.21 g/mol) .

Q. What strategies mitigate challenges in crystallizing this compound?

- Solvent Selection : Ethanol or methanol promotes slow evaporation and high-quality crystal growth .

- Seeding : Introduce microcrystals to induce nucleation.

- Temperature Gradients : Gradual cooling from 40°C to 4°C reduces disorder.

- Additives : Trace acetic acid can stabilize imidazole protonation states during crystallization .

Q. How can computational methods aid in predicting the reactivity of this compound?

- DFT Calculations : Model electrophilic substitution at the imidazole C4/C5 positions using Gaussian or ORCA software.

- Molecular Dynamics (MD) : Simulate solvation effects in THF/water mixtures to predict hydrolysis rates .

- Docking Studies : Screen interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.